molecular formula C26H18 B110198 9,10-Diphenylanthracene CAS No. 1499-10-1

9,10-Diphenylanthracene

Cat. No.: B110198
CAS No.: 1499-10-1
M. Wt: 330.4 g/mol
InChI Key: FCNCGHJSNVOIKE-UHFFFAOYSA-N
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Description

9,10-Diphenylanthracene is a polycyclic aromatic hydrocarbon with the chemical formula C26H18. It is characterized by its slightly yellow powder appearance and is known for its fluorescence properties. This compound is widely used in various scientific and industrial applications due to its unique optical and electronic properties .

Mechanism of Action

Target of Action

9,10-Diphenylanthracene (DPA) is a polycyclic aromatic hydrocarbon . It primarily targets organic light-emitting diodes (OLEDs) and is used as a sensitizer in chemiluminescence . In lightsticks, it is used to produce blue light .

Mode of Action

The mode of action of DPA involves energy transfer mechanisms. Laser photolysis techniques have shown that the quenching of the excited electronic states of DPA involves an energy transfer mechanism resulting in the generation of singlet oxygen from both the lowest singlet and triplet states of the hydrocarbon .

Biochemical Pathways

In dilute solutions, DPA derivatives possess a twisted structure in the ground state that eventually relaxes to a planar structure within picoseconds . The fluorescence process is dominated by the relaxed excited state, and the quantum yield is affected by competition between the nonradiative and radiative deactivations .

Pharmacokinetics

Information on the pharmacokinetics of DPA is limited. It’s known that dpa is a slightly yellow powder and its density is 1.22 g/cm³ . The melting point of DPA is between 248 to 250 °C .

Result of Action

The result of DPA’s action is the production of blue light in lightsticks . It is also useful in blue OLEDs and OLED-based displays . DPA acts as a molecular organic semiconductor .

Action Environment

The action of DPA can be influenced by environmental factors. For instance, the thermal stability of DPA is better in solution-grown crystals than in melt-grown crystals . Furthermore, the near perpendicular orientation of the two phenyl rings at the 9 and 10 position of anthracene causes an elongation in the intermolecular distance of the anthracene cores, which impedes the exciton diffusion rate .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9,10-Diphenylanthracene can be synthesized through a multistep process involving the reaction of 9,10-dibromoanthracene with phenylboronic acid using a tetrakis(triphenylphosphine)palladium(0) catalyst. The reaction is typically carried out under Suzuki coupling conditions . The crude product is then purified by column chromatography to yield the final compound as a light yellow powder .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 9,10-Diphenylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 9,10-Diphenylanthracene stands out due to its high fluorescence quantum yield, stability, and versatility in various applications, from chemiluminescence to OLEDs .

Properties

IUPAC Name

9,10-diphenylanthracene
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InChI

InChI=1S/C26H18/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H
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InChI Key

FCNCGHJSNVOIKE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5
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Molecular Formula

C26H18
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DSSTOX Substance ID

DTXSID1061734
Record name Anthracene, 9,10-diphenyl-
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Molecular Weight

330.4 g/mol
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Physical Description

Yellow or tan powder; [Alfa Aesar MSDS]
Record name 9,10-Diphenylanthracene
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CAS No.

1499-10-1
Record name 9,10-Diphenylanthracene
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Synthesis routes and methods I

Procedure details

To a mixed solution of 286.6 g (0.85 mol) of 9,10-dibromoanthracene, 29.9 g (0.0255 mol) of Pd(PPh3)4 and 3L of benzene was added 1.5L of 2M Na2CO3aq and 1.2 L of ethanol solution of 228.6 g (1.87 mol) of phenyl boric acid, followed by refluxing for 6 hours. To the reaction solution was added 200 mL of 30% H2O2 to terminate the reaction, and an organic layer was recovered. The organic layer was washed with water and dehydrated by anhydrous magnesium sulfate, followed by filtration and concentration of the filtrate to 750 mL in total. The precipitated crystal was filtered and dried to give 212.0 g of 9,10-diphenylanthracene (Yield 75.5%, HPLC purity 97.6%).
Quantity
286.6 g
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3L
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1.2 L
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200 mL
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Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, 194.4 mg (1.5 mmol) of dry NiCl2 and 303 mg (3 mmol) of triethylamine were added to 29.99 g of toluene and were stirred at room temperature for 10 minutes. Subsequently, 7.41 g (30.0 mol) of 9,10-dichloroanthracene was added at that temperature and reduced-pressure nitrogen replacement was conducted. To the reaction mixture, 3.8 ml (3.8 mmol) of a 1.0 mol/l solution of methylmagnesium bromide in tetrahydrofuran was added and then stirred at 25° C. for another 10 minutes. To the resulting reaction mixture, 69 ml (69 mmol) of a 1 mol/l solution of phenylmagnesium bromide in tetrahydrofuran was added dropwise over 50 minutes and stirred for 4 hours while being heated under reflux. The resulting mixture was washed once with 54.7 g of a saturated aqueous ammonium chloride solution and twice with 50.4 g of ion exchange water. To the organic layer, 50.4 g of methanol was added dropwise and then cooled to room temperature. Crystals formed were separated by filtration, washed with 30.4 g of in ethanol and dried, resulting in 7.97 g of desired 9,10-diphenylanthracene (yield: 80.4%, purity: 99% or higher). No triethylamine was detected in the crystals. The filtrate contained 12%, in terms of yield, of 9,10-diphenylanthracene.
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7.41 g
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303 mg
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194.4 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 9,10-Diphenylanthracene?

A1: this compound has the molecular formula C26H18 and a molecular weight of 330.42 g/mol.

Q2: What spectroscopic data is available for DPA?

A2: DPA exhibits characteristic absorption and emission spectra. Its absorption spectrum lies in the UV region, with peaks between 345 and 420 nm. [] Upon excitation, DPA displays strong blue fluorescence, with emission peaks observed in the range of 400 to 550 nm. [] Furthermore, time-resolved Fourier transform Raman spectroscopy has been utilized to study the excited singlet state of DPA. []

Q3: How does the morphology of DPA crystals affect their performance in optoelectronic applications?

A3: The morphology of DPA crystals significantly influences their optical and electronic properties. For instance, controlling the crystallization process using solution additives can yield different polymorphs of DPA, each with distinct properties. [] Additionally, DPA nanoaggregates and thin films exhibit distinct emission properties compared to their solution-state counterparts. [] Shape-controlled DPA micro/nanostructures, such as octahedra, spheres, microrods, and nanowires, have also been fabricated and incorporated into light-emitting devices, demonstrating the impact of morphology on device performance. []

Q4: Can DPA be used in aqueous environments?

A5: While DPA itself has limited solubility in water, researchers have developed strategies to overcome this limitation. For instance, porous SiO2 nanoparticles containing DPA can be dispersed in water, forming a stable colloidal suspension that retains the characteristic photoluminescence of DPA. []

Q5: Does DPA exhibit any catalytic properties?

A6: While DPA is not typically used as a catalyst itself, it has been investigated as a model compound in catalytic hydrogenation reactions. Studies have explored the mechanism of Fe- or Ni-catalyzed hydrogenation of DPA in the presence of sulfur, revealing that the presence of sulfur significantly influences the reaction pathway. []

Q6: Have computational methods been used to study DPA and its derivatives?

A7: Yes, computational chemistry has played a significant role in understanding the properties and behavior of DPA. Theoretical studies have investigated the triplet-triplet annihilation (TTA) process of DPA in solution, providing insights into the mechanism and kinetics of this phenomenon. [] Furthermore, density functional theory (DFT) calculations have been employed to explore the mechanism of photochemical oxidation involving a uranium(IV) complex containing a DPA derivative, revealing the formation of a fleeting uranium cis-dioxo intermediate. []

Q7: How do structural modifications of DPA affect its properties?

A8: Modifying the DPA structure can significantly impact its photophysical and electrochemical properties. For example, introducing nitrogen atoms into the DPA framework, such as in 2-aza-9,10-diphenylanthracene, alters its electrochemical and optical properties and affects its performance in organic light-emitting diodes (OLEDs). [] Attaching bulky alkyl chains to DPA, as in Cn-sDPAs, can enhance the electron transfer of TTA through the overlap of pseudo-π-orbitals extended to the alkyl chains. []

Q8: What analytical techniques are commonly used to characterize DPA?

A8: Various analytical techniques are employed to characterize DPA and its derivatives. These include:

  • Spectroscopy: UV-Vis absorption and fluorescence spectroscopy are essential for analyzing the optical properties of DPA. [, ]
  • Microscopy: Field emission scanning electron microscopy (FESEM) and transmission electron microscopy (TEM) are used to visualize the morphology of DPA micro/nanostructures. []
  • X-ray Diffraction (XRD): This technique provides insights into the crystal structure and crystallinity of DPA. [, ]
  • Electrochemistry: Cyclic voltammetry is used to study the electrochemical behavior of DPA and its derivatives. [, , ]
  • Chromatography: Gas chromatography-mass spectrometry (GC-MS) is employed to analyze the products of DPA hydrogenation reactions. []

Q9: What are the main applications of DPA?

A9: DPA's unique properties lend themselves to various applications, including:

  • Optoelectronics: DPA is employed as an active material in OLEDs [, ], organic solar cells, and as a blue emitter in light-emitting devices. []
  • Scintillators: DPA crystals have shown potential as scintillators due to their relatively high light yield and good pulse shape discrimination properties. []
  • Sensors: DPA-based systems have been explored for sensing applications, including the development of an ECL immunosensor for ultrasensitive detection of Aflatoxin B1 using DPA cubic nanoparticles. []
  • Photocatalysis: Supramolecular photocatalysts based on DPA have been studied for the synthesis of gold nanocrystals. []
  • Photon Upconversion: DPA derivatives are investigated for their potential in triplet fusion upconversion (TF-UC) applications, particularly in solid-state systems. [, ]
  • Bioimaging: Nanoscale metal-organic frameworks (MOFs) based on DPA derivatives exhibit two-photon-excited fluorescence, suggesting potential applications in bioimaging. []

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